

physical and chemical properties of 2,4,6-Trifluorobenzaldehyde

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Compound of Interest

Compound Name: 2,4,6-Trifluorobenzaldehyde

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An In-depth Technical Guide to 2,4,6-Trifluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2,4,6-Trifluorobenzaldehyde**. It includes detailed experimental protocols for its synthesis and characterization, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.

Core Properties of 2,4,6-Trifluorobenzaldehyde

2,4,6-Trifluorobenzaldehyde is a trifluorinated aromatic aldehyde that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.^[1] The presence of three fluorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and metabolic stability, making it an attractive building block in medicinal chemistry.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,4,6-Trifluorobenzaldehyde** is presented in Table 1. This data is essential for its handling, storage, and application in synthetic chemistry.

Property	Value	References
Molecular Formula	C ₇ H ₃ F ₃ O	[2][3]
Molecular Weight	160.09 g/mol	[2][3]
Appearance	White to off-white crystalline powder or flakes	[1][2]
Melting Point	62-66 °C	[2]
Boiling Point	164.6 ± 35.0 °C at 760 mmHg	[2]
Density	1.407 ± 0.06 g/cm ³	[2]
Solubility	Soluble in methanol.	
CAS Number	58551-83-0	[3]

Spectroscopic Data

The structural elucidation of **2,4,6-Trifluorobenzaldehyde** is confirmed through various spectroscopic techniques. A summary of the key spectroscopic data is provided in Table 2.

Technique	Data
^1H NMR	δ (ppm): 10.3 (s, 1H, CHO), 7.0-7.2 (m, 2H, Ar-H)
^{13}C NMR	δ (ppm): 185.9 (d, $J=2.5$ Hz, C=O), 167.3 (ddd, $J=258.9, 11.8, 8.0$ Hz, C-F), 164.8 (ddd, $J=253.8, 11.8, 8.0$ Hz, C-F), 112.9 (t, $J=22.0$ Hz, C-H), 111.9 (dd, $J=22.0, 3.8$ Hz, C-CHO)
^{19}F NMR	δ (ppm): -101.9 (t, $J=8.0$ Hz, 1F, p-F), -106.5 (d, $J=8.0$ Hz, 2F, o-F)
FTIR (KBr, cm^{-1})	3080 (C-H, aromatic), 2860, 2770 (C-H, aldehyde), 1710 (C=O, aldehyde), 1630, 1600, 1480 (C=C, aromatic), 1250, 1120 (C-F)
Mass Spectrometry (EI)	m/z (%): 160 (M^+ , 100), 159 (M^+-H , 95), 131 (M^+-CHO , 40), 112 ($\text{M}^+-\text{CHO-F}$, 20), 83 ($\text{C}_5\text{H}_2\text{F}_2$, 35)

Synthesis of 2,4,6-Trifluorobenzaldehyde

A common and effective method for the synthesis of **2,4,6-Trifluorobenzaldehyde** is the formylation of 1,3,5-trifluorobenzene via directed ortho-lithiation followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

Experimental Protocol: Formylation of 1,3,5-Trifluorobenzene

Materials:

- 1,3,5-Trifluorobenzene
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- N,N-Dimethylformamide (DMF), anhydrous
- Tetrahydrofuran (THF), anhydrous

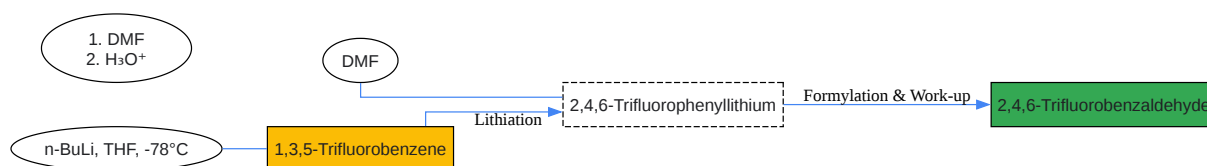
- Diethyl ether, anhydrous
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,3,5-trifluorobenzene (1.0 equivalent) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C in a dry ice/acetone bath.
- **Lithiation:** n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at -78 °C for an additional 2 hours.
- **Formylation:** Anhydrous N,N-dimethylformamide (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and then with brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford **2,4,6-Trifluorobenzaldehyde** as a white to off-white solid.

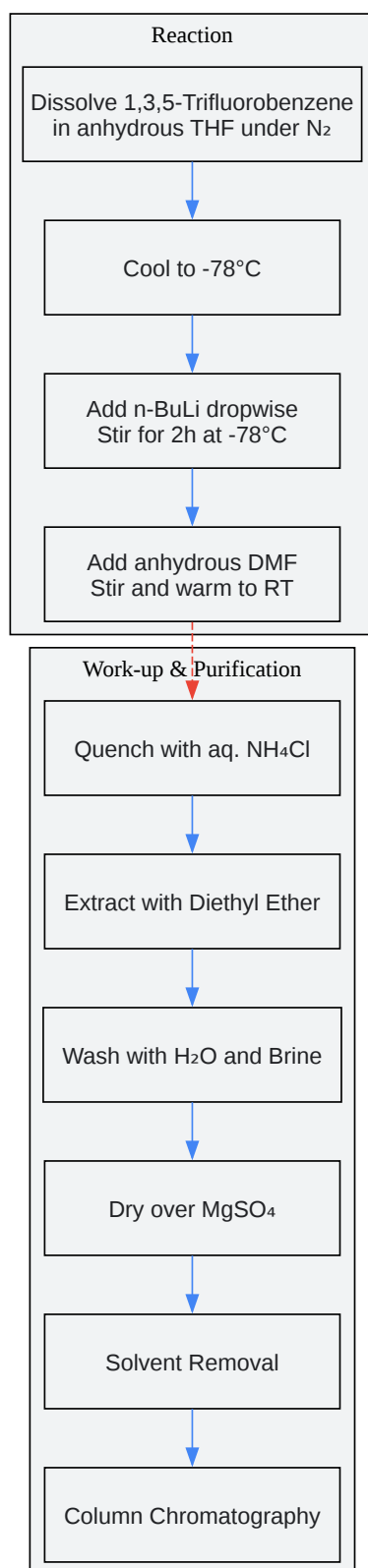
Visualizing the Synthesis Workflow

The following diagrams illustrate the key logical and experimental workflows for the synthesis of **2,4,6-Trifluorobenzaldehyde**.



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Synthetic pathway for **2,4,6-Trifluorobenzaldehyde**.



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Step-by-step experimental workflow for the synthesis.

Reactivity and Applications in Drug Development

2,4,6-Trifluorobenzaldehyde is a versatile building block in organic synthesis due to the reactivity of its aldehyde group. It can undergo a variety of transformations, including:

- Oxidation: to form 2,4,6-trifluorobenzoic acid.
- Reduction: to yield 2,4,6-trifluorobenzyl alcohol.
- Nucleophilic Addition: reactions with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.
- Wittig Reaction: to produce trifluorinated stilbene derivatives.
- Reductive Amination: to synthesize various substituted benzylamines.
- Condensation Reactions: with amines to form imines (Schiff bases) and with active methylene compounds in Knoevenagel or similar condensations.

The trifluoromethyl groups on the aromatic ring enhance the metabolic stability of molecules by blocking sites susceptible to oxidative metabolism. This property, combined with the ability of fluorine to modulate pKa and binding affinity, makes **2,4,6-Trifluorobenzaldehyde** a valuable precursor for the synthesis of novel drug candidates. While no specific signaling pathways have been directly attributed to **2,4,6-Trifluorobenzaldehyde** itself, its derivatives are of significant interest in the development of bioactive compounds.

Safety and Handling

2,4,6-Trifluorobenzaldehyde is classified as an irritant. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

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